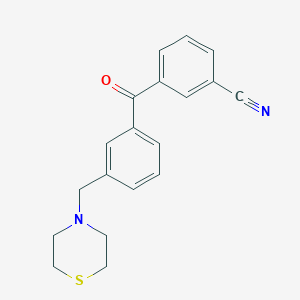

3-cyano-3'-thiomorpholinomethyl benzophenone

Description

3-Cyano-3'-thiomorpholinomethyl benzophenone is a benzophenone derivative characterized by a cyano (-CN) group at the 3-position of one aromatic ring and a thiomorpholinomethyl (-CH₂-thiomorpholine) substituent at the 3'-position of the adjacent ring. Benzophenones are widely studied for their photochemical properties, particularly as photo-initiators in polymer crosslinking due to their ability to generate radicals upon UV irradiation .

Properties

IUPAC Name |

3-[3-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c20-13-15-3-1-5-17(11-15)19(22)18-6-2-4-16(12-18)14-21-7-9-23-10-8-21/h1-6,11-12H,7-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITORILKRNVDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643357 | |

| Record name | 3-{3-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-86-2 | |

| Record name | 3-{3-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-3’-thiomorpholinomethylbenzophenone typically involves the reaction of benzophenone with thiomorpholine and a cyano group donor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of 3-Cyano-3’-thiomorpholinomethylbenzophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-3’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The benzophenone moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated benzophenone derivatives.

Scientific Research Applications

Chemistry: 3-Cyano-3’-thiomorpholinomethylbenzophenone is used as a building block in organic synthesis.

Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays.

Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

Industry: In the industrial sector, 3-Cyano-3’-thiomorpholinomethylbenzophenone is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-Cyano-3’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and thiomorpholine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Benzophenone Derivatives

Key Findings from Structural Analysis

Substituent Position and Electronic Effects The 3-cyano group in the target compound creates a stronger electron-withdrawing effect compared to analogs with -CF₃ (e.g., ) or alkyl groups. This may enhance radical generation efficiency under UV light, critical for photo-initiation applications .

Solubility and Bioactivity The thiomorpholinomethyl group improves solubility in organic solvents compared to piperazine or morpholine derivatives (e.g., ). The -CF₃ analog exhibits higher lipophilicity (logP ~3.8 predicted), favoring membrane penetration in biological systems, whereas the -CN group increases polarity (logP ~2.5).

Photochemical Performance Benzophenones with electron-withdrawing groups (e.g., -CN, -CF₃) typically activate at higher wavelengths (>300 nm) compared to alkyl-substituted derivatives, aligning with their use in UV-initiated crosslinking .

Biological Activity

3-Cyano-3'-thiomorpholinomethyl benzophenone is a compound belonging to the benzophenone family, characterized by its unique combination of functional groups, including a cyano group and a thiomorpholine moiety. This structure suggests potential for various biological activities, making it a subject of interest in pharmaceutical and material science research.

- Molecular Formula : C19H18N2OS

- Molecular Weight : 322.43 g/mol

- CAS Number : 898762-88-4

Biological Activities

Research indicates that benzophenone derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Properties : Some studies have shown that benzophenone derivatives can possess significant antimicrobial effects against various pathogens. The presence of the cyano group may enhance these properties by increasing the compound's reactivity with biological macromolecules .

- Phototoxicity : Compounds like this compound can exhibit phototoxic effects when exposed to UV light, potentially leading to DNA damage. This aspect necessitates careful evaluation for safety in consumer products, particularly in sunscreens and cosmetics .

- Interaction with Biological Macromolecules : Interaction studies indicate that this compound can bind to proteins and nucleic acids, which is crucial for understanding its therapeutic applications and toxicity profiles. The binding affinity and specificity are essential factors influencing its biological activity.

Antimicrobial Activity

A study conducted on various benzophenone derivatives, including this compound, revealed that certain structural modifications could enhance antimicrobial efficacy. The compound showed promising results against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Phototoxicity Assessment

Research assessing the phototoxic effects of benzophenones found that exposure to UV light significantly increased the compound's ability to induce DNA strand breaks. This study utilized cell cultures to evaluate the extent of DNA damage, highlighting the need for further investigation into the safety of such compounds in topical applications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4'-Cyano-3-thiomorpholinomethyl benzophenone | C19H18N2OS | Different cyano position; varied biological activity |

| 3-Cyano-3'-pyrrolidinomethyl benzophenone | C19H18N2O | Pyrrolidine instead of thiomorpholine; alters reactivity |

| Benzophenone | C13H10O | Simpler structure; fewer applications |

The table above illustrates how structural variations impact the biological activity of benzophenones. The presence of both cyano and thiomorpholine groups in this compound enhances its reactivity compared to simpler derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.